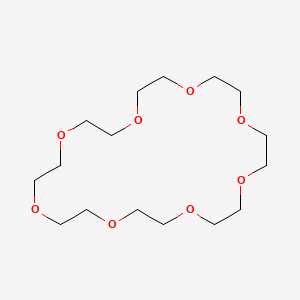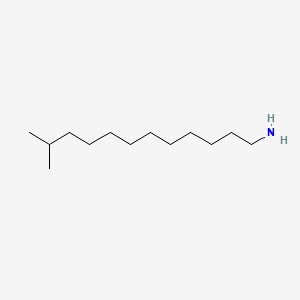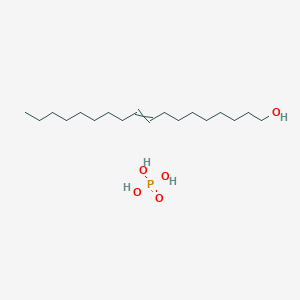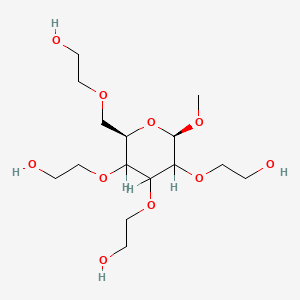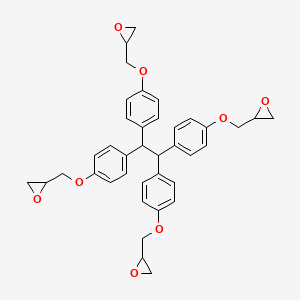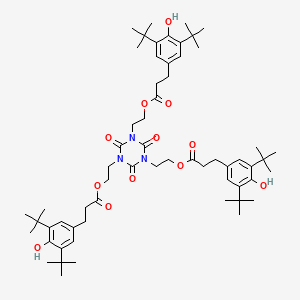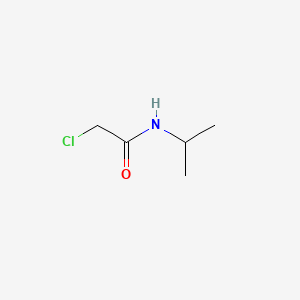
2-Chloro-N-isopropylacetamide
Übersicht
Beschreibung
2-Chloro-N-isopropylacetamide is a chemical compound with the molecular formula C5H10ClNO . It has an average mass of 135.592 Da and a monoisotopic mass of 135.045090 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-isopropylacetamide consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Chloro-N-isopropylacetamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used to modify proteins or peptides for structural studies, aiding in the identification of protein-protein interactions and understanding the complex biological processes they regulate.
Organic Synthesis
In organic chemistry, 2-Chloro-N-isopropylacetamide serves as a building block for the synthesis of more complex molecules . Its reactivity with various nucleophiles makes it a valuable reagent for constructing a wide array of organic compounds, potentially leading to the development of new pharmaceuticals and materials.
Medicinal Chemistry
This compound finds applications in medicinal chemistry where it’s used to design and synthesize potential drug candidates . Its incorporation into larger molecules can lead to the discovery of compounds with therapeutic properties, contributing to the development of new medications.
Chemical Biology
In chemical biology, 2-Chloro-N-isopropylacetamide can be used to probe biological systems . By tagging biomolecules with this compound, researchers can trace the pathways and interactions within cells, providing insights into cellular functions and mechanisms of disease.
Agricultural Chemistry
The compound’s role in agricultural chemistry involves the synthesis of agrochemicals . It could be used to create new pesticides or herbicides, improving crop protection and contributing to sustainable agriculture practices.
Material Science
2-Chloro-N-isopropylacetamide: may be employed in material science to develop novel materials with specific properties . For instance, it could be used in the creation of polymers with unique characteristics for industrial applications.
Environmental Science
In environmental science, this compound could be used in the study of chemical processes that affect the environment . Understanding its behavior and breakdown could help in assessing its impact on ecosystems and in the development of strategies for pollution control.
Biochemical Research
Lastly, 2-Chloro-N-isopropylacetamide is relevant in biochemical research for studying enzyme mechanisms . It can act as an inhibitor or a substrate analog, helping to elucidate the catalytic functions of enzymes and their roles in metabolism.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s known that the compound undergoes microbial degradation , which suggests that it might interact with certain enzymes or proteins in microorganisms. More studies are required to elucidate the precise interactions and changes resulting from the compound’s action.
Biochemical Pathways
2-Chloro-N-isopropylacetamide is involved in microbial degradation pathways . It’s transformed into different intermediates through enzymatic reactions
Result of Action
It’s known that the compound undergoes microbial degradation
Eigenschaften
IUPAC Name |
2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNJSBBOATUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183145 | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropylacetamide | |
CAS RN |
2895-21-8 | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2895-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2895-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(1-methylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-N-isopropylacetamide in the degradation of propachlor by soil bacteria?
A1: 2-chloro-N-isopropylacetamide is a key intermediate metabolite in the breakdown of propachlor by specific soil bacteria. The research demonstrates that a bacterial strain identified as DAK3, potentially belonging to the genus Moraxella, can degrade propachlor into 2-chloro-N-isopropylacetamide []. This metabolite then serves as a substrate for another bacterial strain, MAB2, potentially belonging to the genus Xanthobacter, further degrading it []. This two-step process highlights the synergistic relationship between different microbial species in the complete mineralization of propachlor in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



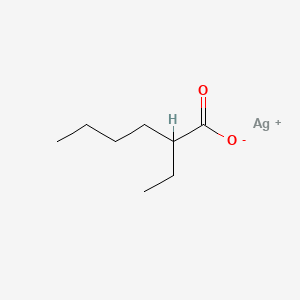



![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
